Fumonisin A1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

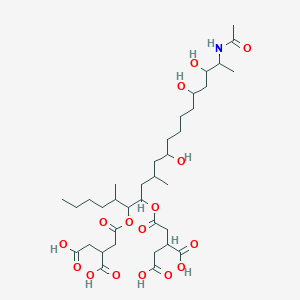

Fumonisin A1 (FA1) is a mycotoxin produced by Fusarium fungi, which commonly contaminates maize and other crops. FA1 is a potent carcinogen and has been linked to several human and animal diseases. The synthesis of FA1 involves the biosynthesis of fumonisin B1 (FB1) by Fusarium fungi, followed by the hydrolysis of FB1 to FA1.

Wissenschaftliche Forschungsanwendungen

Detection and Biosensor Development

Fumonisins, including Fumonisin A1, are mycotoxins produced by Fusarium species, primarily found in corn (maize). The detection of these toxins is crucial due to their widespread occurrence in agricultural products. Traditional methods like immunoaffinity columns and high-performance liquid chromatography (HPLC) are commonly used for detection. However, the use of aptamers, which are single-stranded oligonucleotides selected for their high affinity and specificity to targets, offers a promising alternative. These aptamers can be used in biosensors and solid-phase extraction columns, providing a cost-effective and stable method for fumonisin detection (McKeague et al., 2010).

Fumonisin Biosynthesis and Genetic Studies

Understanding the biosynthesis of fumonisins is crucial for developing strategies to control their production. The genes responsible for fumonisin biosynthesis are clustered (FUM genes), and studies on Fusarium species have shed light on their evolution and genetic variation. Investigations into the genomic contexts of these clusters and gene genealogies have helped understand the complex evolutionary history of fumonisins, including horizontal gene transfer events (Proctor et al., 2013).

Enzymatic Transformation for Detoxification

Research into the enzymatic transformation of fumonisins, particularly Fumonisin B1, has significant implications for reducing their toxicity in food and feed. The aminotransferase FumI, encoded by Sphingopyxis sp. MTA144, is one such enzyme that catalyzes the deamination of hydrolyzed fumonisin B1. This process holds potential for technological applications in detoxification strategies, considering enzyme characteristics like activity range, kinetic parameters, and optimal conditions for activity (Hartinger et al., 2011).

Role in Plant and Animal Health

Fumonisins have a significant impact on both plant and animal health. Studies have shown that they can cause diseases in animals and are associated with human esophageal cancer. Their effect on agriculture, food safety, and the associated health risks necessitates continued research for their control and management. Recent advances in detecting fumonisins and understanding their occurrence, biosynthesis, and impact on health are crucial for ensuring food safety and security (Kamle et al., 2019).

Influence on Fungal Pathogenesis

Research into the regulation of fumonisin biosynthesis during the pathogenesis of Fusarium verticillioides, a maize pathogen, has revealed the role of various genetic and environmental factors. The G-protein signaling complex, including specific regulators, plays a crucial role in this process. Understanding these regulatory mechanisms is key to controlling fumonisin production and mitigating its adverse effects on health (Yan et al., 2020).

Eigenschaften

CAS-Nummer |

117415-48-2 |

|---|---|

Produktname |

Fumonisin A1 |

Molekularformel |

C36H61NO16 |

Molekulargewicht |

763.9 g/mol |

IUPAC-Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1 |

InChI-Schlüssel |

ADACAMXIRQREOB-XUJMDKETSA-N |

Isomerische SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Kanonische SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Andere CAS-Nummern |

117415-48-2 |

Synonyme |

fumonisin A1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)